3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: The synthesis typically begins with the condensation of an appropriately substituted phenyl ketone with a dihydroxyindole derivative. This is often catalyzed by an acid or base under controlled temperatures.
Oxidation and Substitution Reactions: Subsequent steps may include oxidation to introduce the keto group and substitution to append the dimethylamino group. Solvents like dichloromethane or methanol are commonly used.
Cyclization: Finally, the cyclization process is employed to form the indolone core, often facilitated by heating and the use of a strong acid like sulfuric acid.
Industrial Production Methods:
Industrial synthesis may involve a multi-step process utilizing high-throughput reactors to manage the reactions' exothermic nature and ensure scalability. Safety and efficiency are paramount, with automated systems monitoring temperature, pressure, and reaction completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form more reactive intermediates, often using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction processes, using hydrides such as sodium borohydride, can alter functional groups to yield different derivatives.
Substitution: Nucleophilic substitution reactions frequently occur, particularly on the phenyl ring and the dimethylamino group, utilizing reagents like halogens or sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation produces highly reactive intermediates which can further react to form complex structures.
Reduction products often have altered physicochemical properties, making them useful in various applications.
Substitution yields functionalized derivatives tailored for specific uses in medicinal chemistry or materials science.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a versatile intermediate in the synthesis of more complex molecules.
Biology: It can serve as a ligand in biochemical assays, aiding in the study of enzyme functions and protein interactions.
Industry: The compound's structural properties lend themselves to the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The compound interacts with molecular targets primarily through hydrogen bonding, π-π interactions, and van der Waals forces. It may inhibit or activate pathways by binding to enzymes or receptors, altering their conformation and activity.
Comparison with Similar Compounds
2-[4-(dimethylamino)phenyl]-2-oxoethyl-1H-indole-3-carboxylic acid
4-(dimethylamino)phenyl-1H-indole-3-carboxamide
3-(2-hydroxy-5-methylphenyl)-2-oxo-2H-indole
Uniqueness:
Unlike its analogs, 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one combines functional groups that confer a unique set of chemical reactivity and biological activity, making it particularly valuable in the fields of medicinal chemistry and materials science.
By understanding the compound This compound , researchers can harness its properties for innovative applications across various scientific and industrial disciplines.
Properties
IUPAC Name |
3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-9-16-15(10-12)19(24,18(23)20-16)11-17(22)13-5-7-14(8-6-13)21(2)3/h4-10,24H,11H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYTUHNBLBKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)N(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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